alsterpaullone -

alsterpaullone

Catalog Number: EVT-8234011
CAS Number:
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alsterpaullone is a small molecule identified as a potent inhibitor of cyclin-dependent kinases, particularly cyclin-dependent kinase 2 and glycogen synthase kinase 3 beta. It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells. The compound is known for its role in regulating cell cycle progression and modulating various cellular processes, making it a significant target for cancer treatment strategies.

Source

Alsterpaullone was first derived from the natural product paullone, which was isolated from the plant Paullinia cupana. Its chemical structure and properties have been explored extensively in scientific literature, leading to its identification as a cyclin-dependent kinase inhibitor with promising biological activities.

Classification
  • Type: Cyclin-dependent kinase inhibitor
  • Chemical Class: Paullone derivatives
  • CAS Number: 237430-03-4
Synthesis Analysis

Methods

The synthesis of alsterpaullone has been achieved through various methods, focusing on efficient routes that minimize the use of complex chromatography techniques. A notable approach involves the cyclization of a deprotonated α-aminonitrile, which serves as a precursor to generate the core structure of alsterpaullone.

Technical Details

A concise synthesis route has been reported that utilizes readily available starting materials and avoids lengthy purification processes. This method emphasizes the generation of alsterpaullone in high yield and purity, facilitating further biological evaluations.

Molecular Structure Analysis

Structure

Alsterpaullone features a complex molecular framework characterized by a fused bicyclic structure. The specific arrangement of functional groups contributes to its inhibitory activity against cyclin-dependent kinases.

Data

  • Molecular Formula: C₁₃H₁₁N₃O
  • Molecular Weight: 227.25 g/mol
  • Structural Characteristics: The compound possesses multiple aromatic rings and nitrogen-containing heterocycles, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Alsterpaullone primarily functions by inhibiting cyclin-dependent kinases, leading to alterations in cell cycle dynamics. This inhibition results in cell cycle arrest at the G2/M phase, followed by apoptosis in susceptible cell lines.

Technical Details

In vitro studies demonstrate that alsterpaullone induces apoptosis through the activation of caspase pathways, specifically activating caspase-9 and leading to downstream effects such as cleavage of poly (ADP-ribose) polymerase. This cascade is crucial for executing programmed cell death in cancer cells.

Mechanism of Action

Process

The mechanism by which alsterpaullone exerts its effects involves:

  1. Inhibition of Cyclin-Dependent Kinases: By binding to the ATP-binding site of these kinases, alsterpaullone prevents their activation.
  2. Induction of Apoptosis: The compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
  3. Cell Cycle Arrest: Alsterpaullone induces G2/M phase arrest, preventing cells from progressing through the cell cycle.

Data

Research indicates that treatment with alsterpaullone results in significant reductions in cell viability across various cancer cell lines, highlighting its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alsterpaullone is typically presented as a solid crystalline compound.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Alsterpaullone demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity is primarily associated with its interactions with cyclin-dependent kinases and other cellular targets involved in apoptosis.
Applications

Alsterpaullone has several scientific uses:

  1. Cancer Research: Its role as a cyclin-dependent kinase inhibitor makes it valuable for studying cell cycle regulation and apoptosis mechanisms in cancer cells.
  2. Drug Development: Due to its promising anti-cancer properties, alsterpaullone is being explored as a lead compound for developing new therapeutic agents targeting various malignancies.
  3. Neurodegenerative Disorders: Preliminary studies suggest potential applications in treating neurodegenerative diseases by promoting neuronal survival.
Introduction to Alsterpaullone in Targeted Cancer Therapeutics

Historical Context of Cyclin-Dependent Kinase Inhibitors in Oncology

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle and transcription, with dysregulation implicated in uncontrolled cancer proliferation. Early CDK inhibitors like flavopiridol demonstrated proof-of-concept by inducing cell cycle arrest but faced challenges due to limited selectivity and toxicity. Subsequent generations aimed for improved specificity; for example, inhibitors targeting CDK4/6 (e.g., palbociclib) gained clinical approval for hormone receptor-positive breast cancer. Despite these advances, targeting CDKs beyond the G1 phase transition—particularly CDK1, CDK2, and CDK5—remains challenging due to their structural similarities and essential roles in mitosis and neuronal function. Preclinical studies highlighted CDK2 as a critical node in DNA damage response and oncogene-driven malignancies, spurring interest in novel ATP-competitive inhibitors capable of broader kinase suppression. The paullone class emerged during efforts to identify scaffolds with enhanced potency against mitotic CDKs while modulating collateral targets like glycogen synthase kinase 3β. [1] [5] [10]

Table 1: Evolution of Key Cyclin-Dependent Kinase Inhibitors in Oncology

Compound ClassPrimary TargetsTherapeutic LimitationsClinical Status
FlavopiridolPan-CDKHigh toxicity, low specificityPhase II discontinued
RoscovitineCDK1, CDK2, CDK5Limited efficacy in solid tumorsPhase II completed
PalbociclibCDK4/6Restricted to HR+ breast cancerFDA approved
PaullonesCDK1/2/5, GSK-3βPreclinical optimizationInvestigational

Alsterpaullone as a Novel Cyclin-Dependent Kinase Inhibitor: Discovery and Structural Classification

Alsterpaullone (7,12-dihydro-9-nitroindolo[3,2-d][1]benzazepin-6(5H)-one) is a synthetic paullone derivative first identified through kinase inhibitor screens. Its benzazepinone core facilitates ATP-competitive binding, with the C9 nitro group enhancing selectivity. Biochemical profiling reveals nanomolar inhibition of CDK1/cyclin B (IC₅₀ = 35 nM), CDK2/cyclin A (IC₅₀ = 15 nM), CDK2/cyclin E (IC₅₀ = 200 nM), and CDK5/p25 (IC₅₀ = 40 nM). Alsterpaullone concurrently inhibits glycogen synthase kinase 3β (GSK-3β; IC₅₀ = 4 nM) due to structural homology in the ATP-binding pocket of these kinases. Molecular docking studies show hydrogen bonding between alsterpaullone’s lactam group and Val135 in GSK-3β, while the nitro group interacts with Lys85. This dual-targeting capability distinguishes it from earlier CDK inhibitors by simultaneously disrupting cell cycle progression and survival pathways. Alsterpaullone’s antiproliferative effects extend beyond cell cycle arrest, as it induces mitochondrial membrane depolarization, activating caspase-9-dependent apoptosis independently of CDK inhibition. [2] [5] [10]

Rationale for Targeting MYC-Amplified Cancers

MYC oncoproteins (e.g., c-MYC) are transcription factors that drive tumorigenesis by regulating genes involved in proliferation, metabolism, and apoptosis. Amplification or overexpression of MYC occurs in >70% of human cancers, including aggressive subtypes like Group 3 medulloblastoma and triple-negative breast cancer. Group 3 medulloblastoma, characterized by MYC amplification, metastatic propensity, and resistance to conventional therapy, represents a critical unmet need. MYC directly upregulates cyclin E expression, hyperactivating CDK2 and creating a synthetic lethal dependency on CDK activity. Alsterpaullone exploits this vulnerability through dual mechanisms:

  • Direct Cyclin-Dependent Kinase Inhibition: Suppresses CDK2-mediated phosphorylation of retinoblastoma protein, inducing G1/S arrest in MYC-hyperactive cells.
  • MYC Destabilization: Reduces c-MYC protein stability via GSK-3β inhibition. GSK-3β normally phosphorylates c-MYC, targeting it for proteasomal degradation; alsterpaullone-mediated GSK-3β blockade paradoxically stabilizes c-MYC but disrupts its transcriptional network by interfering with cofactor binding.

In Group 3 medulloblastoma models, alsterpaullone downregulated MYC transcript levels and suppressed downstream effectors like survivin. Connectivity Map analysis identified alsterpaullone as a top candidate to reverse the Group 3 medulloblastoma gene signature, extending survival in xenograft models. Similar efficacy was observed in triple-negative breast cancer, where alsterpaullone synergized with doxorubicin by further suppressing MYC-driven pathways. [3] [4] [8]

Table 2: Alsterpaullone Efficacy in MYC-Amplified Cancers

Cancer TypeExperimental ModelKey MechanismsEfficacy Outcomes
Group 3 medulloblastomaD458 cell xenograftsMYC downregulation; cell cycle arrest at G1/STumor invasion suppression; survival benefit
Triple-negative breast cancerMDA-MB-231 cellsSynergy with doxorubicin via MYC degradationEnhanced growth inhibition (CI<1)
Cervical cancerHeLa cellsCaspase-3 activation; G2/M arrestIC₅₀ = 4.2 µM at 72 hours

Properties

Product Name

alsterpaullone

IUPAC Name

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo[3,2-d][1]benzazepin-6-one

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C16H13N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,12,16,18H,8H2,(H,17,20)

InChI Key

NODLZSCZNWEUSM-UHFFFAOYSA-N

SMILES

C1C2C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C2C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.